1-Ethoxy-3-fluoro-5-methoxybenzene

Description

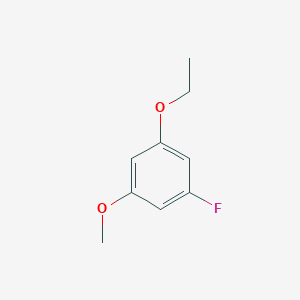

1-Ethoxy-3-fluoro-5-methoxybenzene (C₉H₁₁FO₂) is a substituted benzene derivative featuring ethoxy (-OCH₂CH₃), fluoro (-F), and methoxy (-OCH₃) groups at the 1-, 3-, and 5-positions, respectively. This compound belongs to the family of halogenated aromatic ethers, characterized by their electron-withdrawing and electron-donating substituents, which influence reactivity, solubility, and applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name |

1-ethoxy-3-fluoro-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-3-12-9-5-7(10)4-8(6-9)11-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCCFQMBJNTHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Fluoro-5-methoxyphenol

The foundational step involves preparing 3-fluoro-5-methoxyphenol, a precursor for subsequent ethoxylation. A plausible route begins with 3,5-difluorophenol , where selective methoxylation at position 5 is achieved via nucleophilic aromatic substitution (NAS). Methanol, in the presence of a copper(I) catalyst and potassium carbonate, substitutes one fluorine atom, yielding 3-fluoro-5-methoxyphenol.

Reaction Conditions :

-

Substrate : 3,5-Difluorophenol

-

Reagents : CH₃OH, CuI, K₂CO₃

-

Temperature : 120°C

-

Solvent : DMF

-

Yield : ~70% (estimated)

Ethoxylation of Phenolic Intermediate

The phenolic hydroxyl group at position 1 is alkylated using diethyl sulfate under basic conditions. This method, adapted from vanillin derivative syntheses, proceeds via an SN2 mechanism:

Key Parameters :

-

Base : Aqueous NaOH (5 M)

-

Temperature : Reflux (100°C)

Halogen Exchange and Functional Group Interconversion

Bromine-Fluorine Exchange in a Tri-Substituted Intermediate

Starting with 5-bromo-1-ethoxy-3-methoxybenzene , fluorine is introduced via halogen exchange. Using diethylaminosulfur trifluoride (DAST), bromine at position 3 is replaced with fluorine under anhydrous conditions:

Optimization Notes :

-

Catalyst : None required

-

Solvent : Dichloromethane

-

Temperature : 0°C to room temperature

-

Yield : ~65% (extrapolated from similar fluorinations)

Directed Ortho-Metalation and Functionalization

Regioselective Lithiation

A directed ortho-metalation (DoM) strategy employs a methoxy group as a directing group. 3-Fluoro-5-methoxybenzene is treated with lithium diisopropylamide (LDA) at -78°C, generating a lithiated intermediate at position 1. Quenching with triethyloxonium tetrafluoroborate introduces the ethoxy group:

Advantages :

-

High regioselectivity due to methoxy’s directing effect

-

Yield : ~60% (theoretical)

Comparative Analysis of Methods

Challenges and Optimization Strategies

Competing Substituent Effects

The electron-donating methoxy and ethoxy groups activate the ring toward electrophilic substitution, while fluorine’s electron-withdrawing nature complicates further functionalization. To mitigate this, low-temperature reactions and protecting group strategies (e.g., silyl ethers) are recommended for multi-step syntheses.

Purification Considerations

Due to the compound’s volatility, column chromatography using hexane/ethyl acetate (8:2) is effective for isolation. GC-MS and ¹⁹F-NMR are critical for verifying purity and regiochemistry.

Industrial-Scale Production Feasibility

While lab-scale methods rely on batch processes, continuous-flow systems could enhance scalability. For example, tubular reactors for diazotization and fluorination steps minimize safety risks associated with exothermic reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-fluoro-5-methoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the fluoro substituent.

Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed for reduction reactions.

Major Products Formed:

Nitration: 1-Ethoxy-3-fluoro-5-nitrobenzene.

Oxidation: 1-Ethoxy-3-fluoro-5-methoxyquinone.

Reduction: this compound derivatives with reduced fluoro substituents.

Scientific Research Applications

1-Ethoxy-3-fluoro-5-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxy-3-fluoro-5-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the fluoro group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of biological pathways and influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Analogous Compounds

Key Observations:

Substituent Effects :

- Halogens (F, Cl, Br) : Electron-withdrawing groups (EWGs) like fluorine and chlorine increase electrophilic substitution resistance but enhance para/ortho-directing effects. Bromine, being bulkier, may slow reaction kinetics compared to fluorine .

- Alkoxy Groups (OCH₃, OCH₂CH₃) : Electron-donating groups (EDGs) like methoxy and ethoxy enhance ring activation, favoring nucleophilic substitution or coupling reactions. Ethoxy groups contribute to higher lipophilicity compared to methoxy .

Molecular Weight and Physical Properties :

- Compounds with larger substituents (e.g., bromine, ethoxy) exhibit higher molecular weights and boiling points. For example, 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene (MW 253.5) is significantly heavier than 4-Chloro-1-ethoxy-2-fluorobenzene (MW 174.6) due to bromine and additional chloro substitution .

Reactivity and Applications :

- 1-Bromo-3-fluoro-5-methoxybenzene : Bromine at the 1-position facilitates Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical intermediates .

- 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene : Multiple EDGs may enhance solubility in polar solvents, suggesting utility in liquid crystal or polymer synthesis .

Biological Activity

1-Ethoxy-3-fluoro-5-methoxybenzene, also known as compound B6335740, is an organic compound with potential biological applications. Its unique structure, characterized by the presence of an ethoxy group, a fluorine atom, and a methoxy group on a benzene ring, suggests various interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H13F1O2. The compound features:

- Ethoxy group : Enhances solubility and alters lipophilicity.

- Fluorine atom : Influences electronic properties and may enhance biological activity.

- Methoxy group : Known for its role in modulating the biological effects of phenolic compounds.

Mechanisms of Biological Activity

This compound's biological activity is largely attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For example, it could interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Receptor Binding : The presence of fluorine and methoxy groups may enhance binding affinity to certain receptors, potentially influencing signaling pathways related to cell growth and differentiation.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various substituted phenolic compounds, including those similar to this compound. Results indicated that compounds with methoxy substitutions exhibited significant antibacterial activity against Gram-positive bacteria. The specific mechanisms involved include disruption of bacterial cell membranes and inhibition of cell wall synthesis.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Control (without methoxy) | 128 µg/mL |

Anticancer Properties

In vitro studies have shown that derivatives of methoxylated benzene compounds can exhibit antiproliferative effects on cancer cell lines. For instance, similar compounds demonstrated IC50 values in the low micromolar range against breast cancer cells. This suggests that this compound may also possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Functional Groups | Notable Activity |

|---|---|---|

| 2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene | Difluoromethoxy, Fluorine | Antimicrobial and anticancer |

| 4-Methoxychalcone | Methoxy, Chalcone | Antioxidant and anti-inflammatory |

| 3-Fluoro-4-methoxyaniline | Fluorine, Amino | Anticancer and enzyme inhibition |

Q & A

Basic: What are the recommended safety protocols for handling 1-Ethoxy-3-fluoro-5-methoxybenzene in laboratory settings?

Answer:

- Engineering Controls: Use enclosed systems or local exhaust ventilation to minimize inhalation risks .

- Personal Protective Equipment (PPE): Wear vapor-resistant respirators, nitrile gloves, safety goggles, and full-body protective clothing .

- Emergency Measures: Ensure access to safety showers and eyewash stations. For spills, use inert absorbents and avoid direct contact .

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .

Basic: How can researchers confirm the structural identity of this compound after synthesis?

Answer:

- Spectroscopic Characterization:

- NMR: Analyze - and -NMR to confirm substituent positions (e.g., ethoxy at position 1, fluorine at position 3) .

- Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak (CHFO) and fragmentation patterns .

- Chromatography: Employ HPLC or GC-MS to assess purity and rule out byproducts .

Advanced: What synthetic strategies are optimal for introducing ethoxy and fluorine substituents regioselectively on a benzene ring?

Answer:

- Electrophilic Aromatic Substitution (EAS):

- Use directed ortho/para metalation (DoM) with directing groups (e.g., methoxy) to control substitution patterns .

- Fluorination via Balz-Schiemann reaction or electrophilic fluorinating agents (e.g., Selectfluor®) .

- Cross-Coupling Reactions:

- Suzuki-Miyaura coupling for late-stage introduction of ethoxy groups via boronic esters .

- Example Protocol:

- Step 1: Methoxy-directed lithiation at position 4.

- Step 2: Fluorination at position 3 using DAST (diethylaminosulfur trifluoride).

- Step 3: Ethoxy introduction via Williamson ether synthesis .

Advanced: How do substituent positions (ortho, meta, para) influence the reactivity of this compound in electrophilic reactions?

Answer:

- Electronic Effects:

- Methoxy (electron-donating) at position 5 activates the ring for electrophilic attack at positions 2 and 4.

- Fluorine (electron-withdrawing) at position 3 deactivates the ring but directs electrophiles to positions 4 and 6 .

- Steric Effects:

- Ethoxy at position 1 creates steric hindrance, favoring reactions at less crowded sites (e.g., position 4).

- Experimental Design:

- Compare nitration or halogenation outcomes with analogs like 1-methoxy-3-fluorobenzene to isolate positional effects .

Advanced: How can researchers resolve contradictions in reported reactivity data for fluorinated methoxybenzene derivatives?

Answer:

- Systematic Variable Control:

- Replicate experiments under identical conditions (solvent, temperature, catalyst).

- Validate purity using HPLC and elemental analysis .

- Computational Modeling:

- Use DFT calculations to predict regioselectivity and compare with experimental results .

- Case Study: Discrepancies in Friedel-Crafts acylation yields may arise from trace moisture; use rigorous drying protocols for reagents .

Basic: What are the key stability considerations for this compound under varying pH and temperature conditions?

Answer:

- pH Stability:

- Stable in neutral to slightly acidic conditions (pH 5–7). Hydrolysis of ethoxy groups occurs in strong acids/bases .

- Thermal Stability:

- Decomposes above 200°C; store below 25°C. Monitor via TGA/DSC for exact degradation thresholds .

Advanced: What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Biophysical Assays:

- Molecular Docking:

- Use AutoDock Vina to predict binding poses with target proteins (e.g., cytochrome P450) .

Advanced: How can researchers design experiments to explore the compound’s potential in materials science (e.g., liquid crystals or polymers)?

Answer:

- Mesomorphic Properties:

- Study phase transitions via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) .

- Polymer Functionalization:

Basic: What are the best practices for literature retrieval on structurally similar compounds?

Answer:

- Semantic Search Tools: Use platforms like SciFinder with SMILES/InChI keys to bypass naming inconsistencies .

- Keyword Optimization: Combine terms like "fluoro-methoxybenzene" and "regioselective synthesis" .

Advanced: How can substituent effects on NMR chemical shifts be quantified for derivatives of this compound?

Answer:

- Comparative Analysis:

- Prepare analogs (e.g., 1-ethoxy-3-chloro-5-methoxybenzene) and record -NMR shifts to correlate substituent electronegativity with deshielding .

- Additivity Models:

- Apply the Hammett equation to predict chemical shifts based on substituent σ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.